N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a sulfonyl-containing acetamide derivative with a fluorophenyl-substituted oxazole core. Its structure features:
- A central oxazole ring substituted with a phenyl group at position 2 and a sulfonyl-linked 4-fluorophenyl group at position 4.
- A thioether (-S-) bridge connecting the oxazole to an acetamide moiety, which is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O4S2/c24-16-6-10-18(11-7-16)26-20(28)14-32-23-22(27-21(31-23)15-4-2-1-3-5-15)33(29,30)19-12-8-17(25)9-13-19/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNQPEVQAVCTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.
Structural Overview
The molecular structure of this compound features several key components:
- Fluorophenyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
- Thiazole Moiety : Known for various biological activities.
- Acetamide Functional Group : Contributes to the compound's solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the sulfonyl group.
- Coupling with the acetamide moiety.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains.
- Analgesic Activity : Preliminary tests indicate potential pain-relieving properties, which warrant further investigation through pharmacological assays.
- Anti-inflammatory Effects : Molecular docking studies have predicted interactions with targets involved in inflammation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Analgesic | Positive results in writhing and hot plate tests | |
| Anti-inflammatory | Potential inhibition of COX enzymes |
Case Studies and Research Findings
-
Study on Analgesic Properties :
A study assessed the analgesic activity using the writhing test and hot plate test, indicating significant pain relief compared to control groups. The compound demonstrated a dose-dependent effect, suggesting its potential as an analgesic agent. -
Molecular Docking Studies :
Molecular docking simulations have been conducted to explore binding affinities to COX enzymes and other pain-related targets. Results indicated favorable interactions, supporting its potential therapeutic applications in pain management. -
Toxicological Assessment :
Acute toxicity studies showed no lethal effects in animal models, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
